

physical and chemical properties of 2-Bromo-3-methylthiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-methylthiophene

Cat. No.: B051420

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-3-methylthiophene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylthiophene (CAS No. 14282-76-9) is a halogenated heterocyclic compound of significant interest in organic synthesis.^[1] Its unique structure, featuring a thiophene core with a bromine atom at the 2-position and a methyl group at the 3-position, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and applications, particularly in the pharmaceutical and materials science sectors.

Physical and Chemical Properties

2-Bromo-3-methylthiophene is a colorless to pale yellow liquid at room temperature with a characteristic faint sulfurous odor.^[1] It is a halogenated aryl bromide, and the presence of the bromine atom is key to its utility in synthetic chemistry, especially in various cross-coupling reactions.^{[1][2]}

Physical Properties

The physical characteristics of **2-Bromo-3-methylthiophene** are summarized in the table below. These properties are essential for its handling, storage, and use in experimental setups.

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[1] [3]
Molecular Formula	C ₅ H ₅ BrS	[1] [4] [5]
Molecular Weight	177.06 g/mol	[4] [5] [6]
Density	1.572 g/mL at 25 °C	[3] [4] [7]
Boiling Point	173-176 °C	[3] [4] [7] [8]
Melting Point	<25 °C [4] , -10 °C	[4] [9]
Flash Point	68 °C (154.4 °F) - closed cup	[4]
Refractive Index	n _{20/D} 1.572	[3] [8]
Solubility	Insoluble in water [1] [5] . Soluble in chloroform, ethyl acetate [10] .	[1] [5] [10]
Vapour Pressure	1.41 mmHg at 25°C	[4]
Storage	Refrigerated (2-8°C), under inert gas, protected from air and heat.	[5] [8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Bromo-3-methylthiophene**.

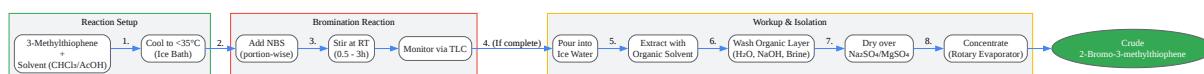
Spectrum Type	Data Highlights	Reference
¹ H NMR (CDCl ₃)	δ 7.1 (d, 1H, J=5.7 Hz), 6.7 (d, 1H, J=5.9 Hz), 2.2 (s, 3H)	[3] [6]
¹³ C NMR	Spectra available for review.	[11]
Infrared (IR)	Spectra available for review.	[12]
Mass Spectrometry (MS)	Spectra available for review.	[13]

Synthesis and Reactivity

Synthesis

The most common method for synthesizing **2-Bromo-3-methylthiophene** is through the electrophilic bromination of 3-methylthiophene.^[1] The regioselectivity of this reaction is high, favoring bromination at the 2-position. The use of N-bromosuccinimide (NBS) is a prevalent method.^{[1][3][6]}

This protocol is adapted from literature procedures.^{[3][6]}


Materials:

- 3-methylthiophene
- N-Bromosuccinimide (NBS)
- Chloroform
- Glacial Acetic Acid
- Ice
- Water
- 1N Sodium Hydroxide (NaOH) solution
- Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Petroleum ether or a hexane/ether mixture

Procedure:

- In a suitable reaction vessel (e.g., a two-necked flask), dissolve 3-methylthiophene (1.0 eq) in a 1:1 mixture of chloroform and glacial acetic acid.^{[1][6]}
- Cool the stirred mixture in an ice-water bath to maintain a temperature below 35°C.^[6]

- Add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise to the cooled solution. The addition is exothermic.[3][6]
- After the complete addition of NBS, continue stirring the reaction mixture for 30 minutes to 3 hours at room temperature.[1][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
- Once the reaction is complete, pour the mixture into ice water.[1][6]
- Extract the aqueous mixture with petroleum ether or a hexane/ether solvent mixture.[1][6]
- Separate the organic layer and wash it sequentially with water, 1N aqueous NaOH, and finally with brine.[1][6]
- Dry the organic phase over anhydrous MgSO_4 or Na_2SO_4 .[1][6]
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, **2-bromo-3-methylthiophene**, often as a tan or yellow oil.[1][6]
- The product can be used directly in the next step or purified further by fractional distillation. [1][6]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Bromo-3-methylthiophene**.

Chemical Reactivity

The reactivity of **2-bromo-3-methylthiophene** is dominated by the carbon-bromine bond. It serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions,

which are fundamental for carbon-carbon and carbon-heteroatom bond formation.[\[1\]](#)

- Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
- Stille Coupling: Reaction with organostannanes.
- Heck Reaction: Reaction with alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.
- Lithiation/Metal-Halogen Exchange: The bromine can be exchanged with lithium (e.g., using n-BuLi) to form a lithiated thiophene intermediate, which can then react with various electrophiles.

The reactivity of the 2-position on the thiophene ring is generally higher than the 3-position in these reactions due to electronic effects.[\[14\]](#)[\[15\]](#) The C2 position is more electron-deficient, facilitating the oxidative addition step in palladium-catalyzed cycles.[\[14\]](#)

Applications

2-Bromo-3-methylthiophene is not a naturally occurring compound but is produced synthetically for its role as a crucial intermediate.[\[1\]](#) Its primary applications are in:

- Pharmaceutical Industry: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[\[1\]](#)[\[3\]](#)[\[7\]](#) For instance, it is used to prepare pyrazolo[3,4-d]pyrimidine derivatives which have shown potential as inhibitors for various viruses, and in the synthesis of $\alpha 7$ nicotinic receptor agonists.[\[3\]](#)
- Materials Science: It is used in the synthesis of monomers for conductive polymers, such as polythiophenes, which are integral to the field of organic electronics.[\[2\]](#)[\[16\]](#)
- Chemical Research: Its versatile reactivity allows for the exploration of new reaction pathways and the synthesis of novel compounds.[\[1\]](#)

Safety and Handling

2-Bromo-3-methylthiophene is considered a hazardous chemical.

- Hazards: Harmful if swallowed, causes serious eye irritation, and is a combustible liquid.[5] [17] It may also be harmful in contact with skin or if inhaled and may cause respiratory irritation.[17]
- Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18] Handle in a well-ventilated area or a fume hood. Keep away from open flames, hot surfaces, and sources of ignition.[18]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] It is recommended to store under an inert atmosphere as it can be sensitive to air and heat.[5]

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the latest SDS from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. 2-Bromo-3-methylthiophene | 14282-76-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Bromo-3-methylthiophene | 14282-76-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Bromo-3-methylthiophene synthesis - chemicalbook [chemicalbook.com]
- 7. 2-bromo-3-methylthiophene Cas 14282-76-9-Wanhe Chemical [wanhechemical.com]
- 8. 14282-76-9 CAS MSDS (2-Bromo-3-methylthiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. indiamart.com [indiamart.com]

- 10. 2-Bromo-3-methylthiophene CAS#: 14282-76-9 [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. nbino.com [nbino.com]
- 17. 2-Bromo-3-methylthiophene - High purity | EN [georganics.sk]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-3-methylthiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051420#physical-and-chemical-properties-of-2-bromo-3-methylthiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

